molecular formula C9H14F3NO2 B1383797 tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate CAS No. 1824534-89-5

tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate

Cat. No.: B1383797
CAS No.: 1824534-89-5
M. Wt: 225.21 g/mol
InChI Key: GCJUZGHULRVKGS-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate is an organic compound that features a tert-butyl group, a trifluoromethyl group, and a cyclopropyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative containing a trifluoromethyl group. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or alcohol, while reduction may produce an amine or alcohol. Substitution reactions can result in the formation of azides or nitriles .

Scientific Research Applications

Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The cyclopropyl ring can also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate is unique due to its combination of a trifluoromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring provides rigidity and resistance to enzymatic degradation .

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-8(2,3)15-7(14)13-6-4-5(6)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJUZGHULRVKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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